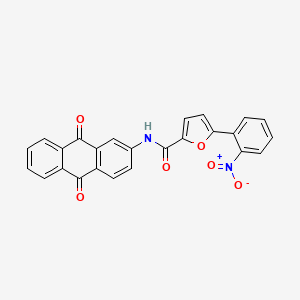![molecular formula C23H25NO B5011976 {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol, also known as Diphenhydramine, is a chemical compound that belongs to the class of antihistamines. It is widely used as a medication to treat allergies, motion sickness, insomnia, and other medical conditions. Diphenhydramine is also used in scientific research for its unique properties that make it an effective tool in various fields.
Mechanism of Action
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline works by blocking the action of histamine at H1 receptors in the body. This results in a decrease in the symptoms of allergies, such as itching, swelling, and runny nose. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline also has sedative effects due to its ability to cross the blood-brain barrier and bind to H1 receptors in the brain.
Biochemical and Physiological Effects:
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Advantages and Limitations for Lab Experiments
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has several advantages as a tool in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is also easy to administer and has a well-established safety profile. However, there are some limitations to its use in laboratory experiments. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the drug in the body. Additionally, diphenhydramine can have non-specific effects on other receptors in the body, which can complicate data interpretation.
Future Directions
There are several future directions for research involving diphenhydramine. One area of interest is the development of new antihistamines that have fewer side effects than diphenhydramine. Another area of research is the use of diphenhydramine in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, diphenhydramine has potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in some studies. Further research is needed to explore these potential applications and to better understand the mechanisms of action of diphenhydramine.
Synthesis Methods
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is synthesized through the reaction of benzhydryl chloride and 2-dimethylaminoethanol in the presence of a base. The reaction produces a white crystalline powder that is further purified through recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of histamine and other neurotransmitters on the central nervous system. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been used as a model compound to study the pharmacokinetics and pharmacodynamics of antihistamines.
properties
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(24(2)3)21-16-10-11-17-22(21)23(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPCBJQWBPSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate](/img/structure/B5011899.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![1-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5011905.png)
![methyl 2-methyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)


![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)